Enhanced Hydrogen-Bond Donor Capacity from Furan-3-yl-Hydroxyethyl Side Chain vs. Non-Hydroxylated Analogs
The presence of the 2-(furan-3-yl)-2-hydroxyethyl group introduces a hydrogen-bond donor (–OH) and a furan oxygen acceptor capable of engaging in distinctive non-covalent interactions with biological targets. In contrast, common oxalamide comparators such as N1-(5-chloro-2-methylphenyl)-N2-(2-ethoxyethyl)oxalamide (CAS not available) lack the hydroxyl group, reducing their hydrogen-bond donor count by 1 [1]. In fragment-based lead discovery, each additional hydrogen-bond donor can contribute up to 1.5 kcal/mol to binding free energy, translating to an affinity enhancement of approximately 10-fold [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 hydrogen-bond donors (amide NH, –OH) |
| Comparator Or Baseline | Simplified oxalamide analogs lacking hydroxyethyl substitution: 1 hydrogen-bond donor |
| Quantified Difference | Δ = +1 H-bond donor |
| Conditions | Calculated from 2D chemical structure using Lipinski rule-of-five analysis |
Why This Matters
An extra hydrogen-bond donor can significantly improve binding affinity and specificity toward target proteins with defined polar interaction sites, which is a critical factor when selecting library compounds for fragment-based screening.
- [1] ChemAxon. Chemical Structure Drawing and Property Prediction Suite, Version 23.1. Hydrogen-bond donor count calculation. View Source
- [2] Murray, C. W., & Rees, D. C. (2009). The Rise of Fragment-Based Drug Discovery. Nature Chemistry, 1(3), 187–192. View Source
